4-Bromo-2-fluoro-5-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDJYVCDRJPTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696917 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893615-25-3 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-nitrobenzonitrile for Advanced Research

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-5-nitrobenzonitrile, a key chemical intermediate for professionals in drug development and specialized organic synthesis. Moving beyond a simple data sheet, this document offers insights into the compound's structural characterization, expected physicochemical properties, reactivity, and the rigorous protocols required for its validation and safe handling in a research environment.

Core Molecular Identity and Significance

This compound (CAS No. 893615-25-3) is a polysubstituted aromatic compound of significant interest in medicinal and materials chemistry.[1] Its molecular architecture, featuring four distinct functional groups—nitrile (C≡N), nitro (NO₂), bromo (Br), and fluoro (F)—on a benzene scaffold, provides a versatile platform for complex molecular engineering. Each group offers a specific reaction site, allowing for controlled, sequential chemical transformations. This makes it a valuable building block for synthesizing targeted pharmaceuticals and agrochemicals, where precise molecular tailoring is paramount for biological activity.[1]

The strategic placement of these groups influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitrile and nitro groups, combined with the halogen substituents, activates the aromatic ring for certain reactions while deactivating it for others, offering chemists a high degree of synthetic control.

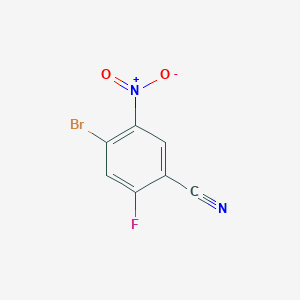

Molecular Structure Diagram

Caption: 2D structure of this compound.

Table 1: Compound Identifiers and Core Data

| Property | Value | Source(s) |

| CAS Number | 893615-25-3 | [2][3] |

| Molecular Formula | C₇H₂BrFN₂O₂ | [1][3] |

| Molecular Weight | 245.01 g/mol | [1][3][4] |

| IUPAC Name | This compound | [4] |

| InChI Key | AKDJYVCDRJPTJU-UHFFFAOYSA-N | [4] |

| Synonyms | Benzonitrile, 4-bromo-2-fluoro-5-nitro- | [2][4] |

| Canonical SMILES | C1=C(C(=CC(=C1[O-])Br)F)C#N | [4] |

| Purity (Typical) | ≥97% | [3] |

| Storage Conditions | Store at room temperature, sealed in a dry environment. | [3] |

Physicochemical Properties: A Data-Driven Assessment

While extensive experimental data for this specific compound is not widely published, we can leverage computational models and compare them with data from structural analogs to establish a reliable physicochemical profile.

Table 2: Computed and Estimated Physical Properties

| Property | Value / Description | Basis / Source(s) |

| Melting Point (mp) | ~70-85 °C (Estimated) | Estimation: Based on the reported melting point of 2-Fluoro-5-nitrobenzonitrile (76-80 °C). |

| Boiling Point (bp) | Data not available; likely decomposes at high temperatures before boiling at atmospheric pressure. | General chemical knowledge of polysubstituted nitroaromatics. |

| Appearance | Expected to be a white to pale yellow crystalline solid. | Inference: Based on the appearance of related nitrobenzonitrile derivatives. |

| XLogP3 (Lipophilicity) | 2.3 | Computed: PubChem.[4] |

| Polar Surface Area | 69.6 Ų | Computed: PubChem.[4] |

| Hydrogen Bond Donors | 0 | Computed: PubChem.[4] |

| Hydrogen Bond Acceptors | 4 (Nitrile N, two Nitro O, Fluoro F) | Computed: PubChem.[4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone, DMSO) and insoluble in water. | Inference: Based on its computed lipophilicity (XLogP3) and non-polar structure. |

Note: The lack of published experimental melting and boiling points is common for specialized intermediates. It is imperative that researchers verify these properties upon receipt of a new batch as part of routine quality control.

Quality Control Workflow: A Protocol for Structural Validation

For any research, especially in drug development, the structural identity and purity of starting materials are non-negotiable. The following workflow outlines the necessary steps to validate a sample of this compound. This process acts as a self-validating system, ensuring the material's integrity before its inclusion in a synthetic route.

Validation Workflow Diagram

Caption: A typical experimental workflow for the quality control and structural validation of a new chemical sample.

Detailed Protocols for Spectroscopic Characterization

The following protocols provide the technical detail necessary for a researcher to perform the validation outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon-hydrogen-fluorine framework of the molecule.

-

Protocol:

-

Sample Preparation: Accurately weigh and dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals: The spectrum will be simple, showing two doublets in the aromatic region (approx. 7.5-8.5 ppm). Each signal will correspond to one of the two aromatic protons. The coupling constants will be indicative of their positions relative to the fluorine atom.

-

Expected ¹⁹F NMR Signals: A single signal is expected, with its chemical shift and coupling to the adjacent protons confirming the fluorine's position.

-

Expected ¹³C NMR Signals: Seven distinct signals are expected: one for the nitrile carbon (~115 ppm), six for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bonded to F and Br will show characteristic splitting patterns or shifts.

-

-

Expert Insight: The choice of solvent is critical. While CDCl₃ is standard, DMSO-d₆ may be required if solubility is poor. The key to structural confirmation lies in analyzing the coupling constants (J-values) between ¹H-¹H and ¹H-¹⁹F nuclei, which definitively establishes the substitution pattern on the ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Protocol:

-

Sample Preparation: Prepare a sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid is placed directly on the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Key Expected Vibrational Frequencies:

-

~2230 cm⁻¹: Sharp, strong peak characteristic of the nitrile (C≡N) stretch.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Two strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretches.

-

~1250-1000 cm⁻¹: C-F and C-Br stretching vibrations.

-

-

-

Trustworthiness Check: The presence of all these characteristic peaks provides high confidence in the presence of the required functional groups. The absence of a broad peak around 3200-3500 cm⁻¹ confirms the lack of O-H or N-H groups, verifying purity.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental formula.

-

Protocol:

-

Sample Introduction: Introduce the sample via a suitable method, such as direct infusion for Electrospray Ionization (ESI) or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Data Acquisition: Acquire a high-resolution mass spectrum (HRMS).

-

Expected Result: The key diagnostic feature is the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the spectrum will show two peaks of nearly equal intensity separated by 2 m/z units.

-

[M]⁺ Peak for C₇H₂⁷⁹BrFN₂O₂: Expected m/z ≈ 243.9284

-

[M+2]⁺ Peak for C₇H₂⁸¹BrFN₂O₂: Expected m/z ≈ 245.9263

-

-

-

Authoritative Grounding: An HRMS result matching this isotopic pattern and accurate mass to within 5 ppm provides definitive confirmation of the elemental composition, leaving no ambiguity about the molecular formula.

Inferred Safety Profile and Handling Procedures

No specific Safety Data Sheet (SDS) for this compound is widely available. Therefore, a conservative safety profile must be inferred from structurally similar hazardous compounds, such as other halogenated nitrobenzenes.[5][6][7] This inferred profile is for guidance only; users must consult the official SDS from their supplier before any handling.

Table 3: Inferred GHS Hazard Classification

| Hazard Class | Category | Inferred Hazard Statement(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation. |

Recommended Handling Protocols:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended handling.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

-

Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

-

-

First Aid (General Guidance):

-

In case of skin contact: Immediately wash with plenty of soap and water.[7]

-

In case of eye contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[7]

-

If inhaled: Move the person to fresh air.[5]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[6]

-

In all cases of exposure, seek immediate medical attention and provide the attending physician with the compound's SDS.

-

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

PubChem. 4-Bromo-2-fluoro-5-methylbenzonitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 893615-25-3 [sigmaaldrich.com]

- 3. chiralen.com [chiralen.com]

- 4. This compound | C7H2BrFN2O2 | CID 53415013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-nitrobenzonitrile: A Keystone Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-bromo-2-fluoro-5-nitrobenzonitrile, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthesis protocol grounded in established chemical principles, and its strategic applications in the synthesis of complex pharmaceutical agents.

Core Chemical Identity

This compound is a highly functionalized aromatic compound, making it a valuable building block in medicinal chemistry.[1] Its structure is characterized by a benzene ring substituted with four distinct functional groups: a bromine atom, a fluorine atom, a nitro group, and a nitrile group. This unique arrangement of electron-withdrawing and halogen groups imparts specific reactivity to the molecule, allowing for selective chemical transformations.[2]

IUPAC Name: this compound[3] CAS Number: 893615-25-3[3][4] Molecular Formula: C₇H₂BrFN₂O₂[3] Molecular Weight: 245.01 g/mol [3]

Structural Elucidation

The chemical structure of this compound is presented below. The strategic placement of the substituents on the benzene ring dictates its chemical behavior, particularly in nucleophilic aromatic substitution and cross-coupling reactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for handling, storage, and designing reaction conditions.

| Property | Value | Source |

| Molecular Weight | 245.01 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 98-102 °C | [5] |

| Boiling Point | 285 °C (decomposes) | [5] |

| Density | 1.78 g/cm³ | [5] |

| Solubility | Soluble in DMSO, THF; slightly soluble in ethanol | [5] |

Synthesis of this compound

The most logical and established synthetic route to this compound is through the electrophilic nitration of 4-bromo-2-fluorobenzonitrile. This reaction takes advantage of the directing effects of the existing substituents on the aromatic ring. The fluorine and nitrile groups are meta-directing, which would typically direct the incoming nitro group to the 5-position.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the nitration of aromatic compounds.

Materials:

-

4-Bromo-2-fluorobenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-bromo-2-fluorobenzonitrile to chilled concentrated sulfuric acid at 0-5 °C with stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

-

The crude product is then washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by another wash with deionized water.

-

The solid is dried, and for further purification, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

-

The purified product is dried under vacuum to yield this compound as a crystalline solid.

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), especially in the realm of targeted therapies like kinase inhibitors.[6] The presence of multiple reactive sites allows for a modular approach to drug design, where different fragments can be introduced through various chemical reactions.

Role as a Versatile Chemical Scaffold

The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for forming carbon-carbon bonds.[7][8] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. The nitro group can be reduced to an amine, providing a handle for further functionalization, and the nitrile group can be hydrolyzed to a carboxylic acid or remain as a key binding element.

Exemplary Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as the aryl halide.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), and a suitable base such as potassium carbonate (2-3 equivalents).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

A degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, is added.

-

The reaction mixture is heated to 80-100 °C and stirred for several hours, with the progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The coupling constants will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the nitro (NO₂) group (symmetric and asymmetric stretches around 1530 and 1350 cm⁻¹), and C-Br and C-F stretches.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Safety and Handling

As a guiding principle, this compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Based on the safety data for structurally similar compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3]

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex molecules, particularly for the development of novel therapeutics. Its rich functionality and predictable reactivity make it an indispensable tool for medicinal chemists. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and its utility in modern drug discovery, offering a valuable resource for researchers in the field.

References

-

PubChem. this compound. Available at: [Link]

-

MySkinRecipes. this compound. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3) Technical Specification for Pharmaceutical Intermediates. Available at: [Link]

- Google Patents.CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

PubChem. 4-Bromo-2-fluorobenzonitrile. Available at: [Link]

- Google Patents.CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride.

- Google Patents.CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available at: [Link]

- Google Patents.EP3280710B1 - PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF.

- Google Patents.WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

- Google Patents.CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

Sources

- 1. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C7H2BrFN2O2 | CID 53415013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:893615-25-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-5-nitrobenzonitrile

Introduction

4-Bromo-2-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical development.[1] Its unique substitution pattern, featuring bromo, fluoro, nitro, and nitrile groups, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures with specific biological activities.[1] The strategic placement of these functional groups allows for a range of selective chemical transformations, providing multiple handles for molecular elaboration. This guide provides a detailed exploration of the viable synthetic pathways for the preparation of this compound, offering practical, field-proven insights for researchers and drug development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially scalable approach involves the late-stage introduction of the nitro group onto a pre-existing 4-bromo-2-fluorobenzonitrile scaffold. An alternative, albeit more complex, route could involve the construction of the aromatic ring with the desired substitution pattern through a series of transformations, potentially culminating in a Sandmeyer reaction to install the nitrile group. This guide will focus on the former, more direct approach, while also providing a conceptual outline for the latter.

Primary Synthetic Pathway: Electrophilic Nitration of 4-Bromo-2-fluorobenzonitrile

This is the most logical and efficient route, leveraging the commercially available or readily synthesized 4-bromo-2-fluorobenzonitrile. The key transformation is the regioselective nitration of this substrate. The directing effects of the existing substituents are paramount in determining the outcome of this reaction. The fluorine atom at position 2 and the bromine atom at position 4 are both ortho-, para-directing groups. The nitrile group is a meta-directing group. The combined activating and directing effects of the fluorine and bromine atoms will predominantly direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to them. In this case, the position 5 is ortho to the bromine and meta to the fluorine and the nitrile group, making it the most likely position for nitration.

Caption: Primary synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-Bromo-2-fluorobenzonitrile (Precursor)

While 4-bromo-2-fluorobenzonitrile is commercially available, a two-step synthesis from 2-fluoroaniline is provided for completeness.[2]

Step 1: Bromination of 2-Fluoroaniline

-

Reaction: 2-Fluoroaniline is brominated using N-bromosuccinimide (NBS) to yield 4-bromo-2-fluoroaniline.

-

Procedure:

-

Dissolve 2-fluoroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 45 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Sandmeyer Reaction of 4-Bromo-2-fluoroaniline

-

Reaction: The amino group of 4-bromo-2-fluoroaniline is converted to a nitrile via a Sandmeyer reaction.

-

Procedure:

-

Prepare a solution of 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of acetic acid and water.

-

Cool the solution to -5 °C in an ice/salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 0 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature around 50 °C.

-

Stir the reaction mixture for 1-2 hours at 50 °C.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Primary Synthesis: Nitration of 4-Bromo-2-fluorobenzonitrile

This protocol is based on standard nitration procedures for deactivated aromatic rings, analogous to the nitration of 4-fluorobenzonitrile.[3]

| Reagent/Parameter | Quantity/Value |

| Starting Material | 4-Bromo-2-fluorobenzonitrile (1.0 eq) |

| Nitrating Agent | Fuming Nitric Acid (HNO₃, 1.5 eq) |

| Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄, 3.0 eq) |

| Reaction Temperature | 0 °C to 25 °C |

| Reaction Time | 1-3 hours |

| Solvent | Sulfuric Acid |

| Expected Yield | 70-85% |

Step-by-Step Methodology:

-

Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (3.0 eq).

-

Cooling: Cool the sulfuric acid to 0 °C in an ice bath.

-

Addition of Starting Material: Slowly add 4-bromo-2-fluorobenzonitrile (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

-

Formation of Nitrating Mixture: In the dropping funnel, carefully prepare a nitrating mixture of fuming nitric acid (1.5 eq) and concentrated sulfuric acid (1.0 eq).

-

Nitration: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC or HPLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Precipitation and Filtration: A precipitate of this compound should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Drying and Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.

Alternative Synthetic Pathway: A Multi-step Approach

An alternative strategy involves a sequence of reactions starting from a more readily available, substituted aniline. This pathway offers flexibility but is generally longer.

Caption: An alternative multi-step synthesis of this compound.

This pathway begins with the bromination of 2-fluoro-5-nitroaniline, followed by a Sandmeyer reaction to introduce the nitrile functionality. While feasible, this route may present challenges in terms of regioselectivity during the bromination step and the handling of potentially unstable diazonium salt intermediates.

Safety Considerations

-

Nitrating agents are highly corrosive and strong oxidizing agents. Handle fuming nitric acid and concentrated sulfuric acid with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The nitration reaction is exothermic. Maintain strict temperature control, especially during the addition of the nitrating mixture.

-

Cyanide compounds are highly toxic. Handle copper(I) cyanide and sodium cyanide with extreme caution. All manipulations should be performed in a fume hood, and a cyanide antidote kit should be readily available.

-

Bromine and N-bromosuccinimide are corrosive and toxic. Avoid inhalation and skin contact.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -C≡N, -NO₂).

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct nitration of 4-bromo-2-fluorobenzonitrile. This method is straightforward, high-yielding, and amenable to scale-up. The provided experimental protocol offers a robust starting point for researchers in the field. As with any chemical synthesis, careful attention to reaction conditions and safety protocols is essential for a successful outcome.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

RSC Publishing. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Available at: [Link]

- Google Patents. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

-

Arctom Scientific. 4-Bromo-2-fluoro-5-nitro-benzonitrile. Available at: [Link]

-

RSC Publishing. Organic & Biomolecular Chemistry. Available at: [Link]

-

IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Available at: [Link]

- Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.

-

Hoffman Fine Chemicals. 2-Bromo-4-fluoro-5-nitrobenzonitrile. Available at: [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methylbenzonitrile.

- Google Patents. Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- Google Patents. Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

PubChem. 3-Bromo-6-chloro-2-fluorobenzonitrile. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-nitrobenzonitrile (CAS: 893615-25-3): A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoro-5-nitrobenzonitrile, bearing the CAS number 893615-25-3, is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of a nitrile, a nitro group, and two different halogen atoms on a benzene ring provides a versatile platform for the synthesis of complex molecular architectures.[1] This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes, expected reactivity, and potential applications, particularly in the realm of drug discovery as a precursor for kinase inhibitors. While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, this document consolidates information from analogous structures and theoretical data to provide a robust framework for its utilization in a research setting.

Introduction

The strategic incorporation of fluorine and other halogens into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2] this compound is a prime example of a highly functionalized building block, offering multiple points for chemical modification. The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, making it a valuable intermediate in the synthesis of a wide range of derivatives.[1] This guide aims to provide researchers with a detailed understanding of this compound's chemical personality, enabling its effective application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that most of the available data is computed, as experimental determination has not been widely published.[3]

| Property | Value | Source |

| CAS Number | 893615-25-3 | [3] |

| Molecular Formula | C₇H₂BrFN₂O₂ | [3] |

| Molecular Weight | 245.01 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=C(C(=CC(=C1[O-])Br)F)C#N | [3] |

| XLogP3 | 2.3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Purification

Proposed Synthetic Pathway: Nitration of 4-Bromo-2-fluorobenzonitrile

The directing effects of the substituents on the starting material are key to the success of this proposed synthesis. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The bromine atom is also an ortho-, para-director. In this case, the position ortho to the fluorine and meta to the nitrile is the same, making the introduction of the nitro group at position 5 regioselective.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Nitration Procedure

The following protocol is a generalized procedure for the nitration of an activated aromatic ring and should be optimized for the specific substrate.

Materials:

-

4-Bromo-2-fluorobenzonitrile

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid to prepare the nitrating mixture.

-

Dissolve 4-bromo-2-fluorobenzonitrile in a minimal amount of a suitable solvent, if necessary, and cool the solution in an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the expected spectroscopic features based on the structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and nitrile groups, as well as the fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the nitrile group will appear at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the nitro (NO₂) group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), and C-F and C-Br stretches.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the susceptibility of the aromatic ring to nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing nitro and nitrile groups activate the positions ortho and para to them for nucleophilic attack.

Caption: Nucleophilic aromatic substitution on the title compound.

The fluorine atom, being more electronegative and a better leaving group in SₙAr reactions compared to bromine, is the most likely site for substitution by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This selective reactivity allows for the stepwise introduction of different functional groups, making it a valuable tool in combinatorial chemistry and the synthesis of targeted libraries of compounds.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Substituted benzonitriles are a common motif in many kinase inhibitors.[4][5][6] The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The modular synthesis enabled by intermediates like this compound allows for the rapid generation of analogues to explore the structure-activity relationship (SAR) and optimize potency and selectivity. While no specific kinase inhibitor has been publicly disclosed as being synthesized from this exact starting material, its structural features make it an attractive candidate for such endeavors.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on the safety data for structurally similar compounds such as 4-bromo-5-fluoro-2-nitrobenzaldehyde, it should be handled with care.[7] It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. While a comprehensive experimental profile of this compound is yet to be fully elucidated in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for complex and highly functionalized molecules in drug discovery continues to grow, the importance of such versatile intermediates is poised to increase.

References

[3] PubChem. This compound. Available from: [Link] [7] AK Scientific, Inc. Safety Data Sheet for 4-Bromo-5-fluoro-2-nitrobenzaldehyde. Available from: a searchable chemical supplier website. [1] MySkinRecipes. This compound. Available from: [Link] [4] Sawant, R. T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [5] Wu, P., & Brand, S. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14803-14881. [6] The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. (n.d.). Available from: a general chemical industry blog or news site. [2] Zhou, Y., & Murphy, J. M. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5895-5933.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H2BrFN2O2 | CID 53415013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-fluoro-5-nitrobenzonitrile

Abstract

4-Bromo-2-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in complex molecular architectures necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. In the absence of extensive published empirical data for this specific molecule, this guide synthesizes information from structurally related compounds and foundational principles of physical organic chemistry to provide reasoned predictions and detailed experimental protocols for researchers. Key areas covered include predicted solubility in a range of common laboratory solvents, anticipated stability under various stress conditions (pH, heat, and light), and standardized methodologies for the empirical determination of these parameters. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals to enable the effective handling, formulation, and application of this important chemical building block.

Introduction and Physicochemical Profile

This compound (CAS No. 893615-25-3) is a substituted benzonitrile featuring bromo, fluoro, nitro, and nitrile functional groups.[2] This unique combination of electron-withdrawing and halogen substituents imparts specific reactivity and makes it a valuable precursor in organic synthesis.[1] A clear understanding of its solubility is paramount for reaction setup, solvent screening, and purification, while knowledge of its stability is critical for ensuring the integrity of the molecule during storage and chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 893615-25-3 | [2] |

| Molecular Formula | C₇H₂BrFN₂O₂ | [2] |

| Molecular Weight | 245.01 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Storage | Room temperature, sealed in a dry place | [3] |

Solubility Profile: Predictions and Experimental Determination

The solubility of an organic compound is dictated by its molecular structure, specifically the balance between polar and non-polar functional groups. The principle of "like dissolves like" provides a foundational basis for predicting solubility.

Predicted Solubility Based on Molecular Structure

The structure of this compound suggests a complex solubility profile:

-

Aromatic Ring: The benzene core is inherently non-polar and contributes to solubility in non-polar organic solvents.

-

Nitrile (-C≡N) and Nitro (-NO₂) Groups: Both are strongly polar and electron-withdrawing groups.[4][5] The nitro group, in particular, can impact solubility and other physicochemical properties.[6] These groups will enhance solubility in polar aprotic solvents.

-

Halogen Substituents (Bromo- and Fluoro-): The fluorine and bromine atoms increase the molecular weight and surface area, which can decrease solubility. While the C-F and C-Br bonds are polar, the overall contribution of halogens to aqueous solubility is often a net decrease due to their lipophilic nature.[3][7]

Based on these features, a qualitative solubility profile can be predicted. For instance, a structurally related compound, 4-Bromo-2-fluoro-5-methylbenzonitrile, is known to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[8] It is therefore highly probable that this compound will exhibit good solubility in polar aprotic solvents and common non-polar organic solvents, with limited solubility in water.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | Very Soluble to Soluble | The strong dipole moments of the nitrile and nitro groups will interact favorably with these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The overall non-polar character of the aromatic ring and halogens allows for dissolution. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately Soluble to Soluble | THF, being more polar, is expected to be a better solvent than diethyl ether. |

| Esters | Ethyl acetate | Soluble | A good balance of polarity to dissolve the compound. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The polarity of the hydroxyl group can interact with the polar functionalities of the molecule. |

| Non-polar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The highly polar nitro and nitrile groups will limit solubility in very non-polar solvents. |

| Aqueous | Water, Buffered Solutions (pH 4, 7, 9) | Insoluble to Very Sparingly Soluble | The large, non-polar aromatic structure will dominate, leading to low aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To move beyond qualitative predictions, the shake-flask method (ICH harmonized method) is a reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial).

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the samples to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Caption: Workflow for quantitative solubility determination.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a chemical intermediate.[9][10] These studies help to identify potential degradation products and establish degradation pathways, which is crucial information for developing stable formulations and analytical methods.[2][9]

Predicted Stability and Degradation Pathways

The functional groups on this compound suggest potential vulnerabilities to specific degradation mechanisms:

-

Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid (4-bromo-2-fluoro-5-nitrobenzoic acid) via an intermediate amide.[11][12][13][14][15][16] The rate of hydrolysis is expected to be slow at neutral pH but accelerated at high and low pH, as well as at elevated temperatures.

-

Thermal Stability: As a solid, the compound is expected to be stable at ambient temperatures, as suggested by storage recommendations.[3] At elevated temperatures, decomposition may occur, potentially involving the nitro group, which is a known explosophore.[4]

-

Photostability: Aromatic nitro compounds can be susceptible to photodegradation.[5] The presence of halogens can also influence photostability. Therefore, exposure to UV or high-intensity visible light may lead to degradation. Following ICH Q1B guidelines for photostability testing is recommended.[1][17][18][19][20]

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation involves exposing the compound to various stress conditions and analyzing for degradation over time.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C).

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation (Solution): Heat the stock solution at a controlled high temperature (e.g., 80 °C).

-

Thermal Degradation (Solid): Store the solid compound in a controlled high-temperature oven (e.g., 80 °C).

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][17] A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For basic hydrolysis, samples should be neutralized before analysis.

-

Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

Caption: Overview of forced degradation stress conditions.

Analytical Methodologies for Quantification

A robust analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method

A reverse-phase HPLC method with UV detection is recommended for the analysis of this compound and its potential degradation products.

Table 3: Suggested HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a suitable percentage of B, ramp up to elute the compound and its more non-polar degradants, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV/PDA at a suitable wavelength (e.g., 254 nm) |

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Conclusion

This compound is a chemical intermediate of significant interest in synthetic chemistry. While specific experimental data on its solubility and stability are not widely published, a comprehensive understanding can be developed through the application of fundamental chemical principles and standardized experimental protocols. This guide provides a framework for predicting the behavior of this compound and outlines detailed methodologies for its empirical characterization. The provided protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies offer a robust starting point for any researcher working with this molecule. The generation of accurate solubility and stability data is a critical step in leveraging the full synthetic potential of this compound in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Methylamine Supplier. Benzonitrile, 4-Bromo-2-Fluoro-5-Methyl. [Link]

-

Journal of Young Pharmacists. Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ACS Omega. Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Quora. How can you determine the solubility of organic compounds?. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

MySkinRecipes. This compound. [Link]

-

BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. [Link]

-

Quora. Is fluroacetic acid stronger than chloro and bromoacetic acid?. [Link]

-

Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

-

National Institutes of Health. Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. [Link]

-

Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]

-

Chemical Society Reviews. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

-

National Institutes of Health. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. [Link]

-

Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]

-

SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]

-

Wikipedia. Nitro compound. [Link]

-

Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. [Link]

-

Journal of Molecular Liquids. Review of the cosolvency models for predicting solubility in solvent mixtures: An update. [Link]

-

Pearson+. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+. [Link]

-

Missouri S&T. Aromatic Nitro Compounds. [Link]

-

ResearchGate. Introduction of the nitro group into aromatic systems. [Link]

-

ResearchGate. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. acdlabs.com [acdlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. svedbergopen.com [svedbergopen.com]

- 7. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 12. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]

- 13. scribd.com [scribd.com]

- 14. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]

- 16. researchgate.net [researchgate.net]

- 17. database.ich.org [database.ich.org]

- 18. biobostonconsulting.com [biobostonconsulting.com]

- 19. jordilabs.com [jordilabs.com]

- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Bromo-2-fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the potential reactivity of the nitrile group in 4-Bromo-2-fluoro-5-nitrobenzonitrile, a versatile building block in medicinal chemistry and materials science. The strategic placement of three distinct electron-withdrawing groups on the aromatic ring profoundly influences the chemical behavior of the nitrile moiety, creating a unique reactivity profile that can be exploited for the synthesis of complex molecular architectures. This document will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to effectively utilize this valuable synthetic intermediate.

Electronic Landscape and its Influence on Nitrile Reactivity

This compound presents a fascinating case study in substituent effects. The nitrile group (-C≡N) itself is strongly electron-withdrawing through both inductive and resonance effects. This inherent electronic character is significantly amplified by the presence of the bromo, fluoro, and nitro substituents. The cumulative effect of these groups is a highly electron-deficient aromatic ring and a nitrile carbon with a pronounced electrophilic character.[1][2] This heightened electrophilicity is the cornerstone of the nitrile group's reactivity in this molecule, making it a prime target for nucleophilic attack.

The interplay of these substituents governs the regioselectivity and feasibility of various transformations. The fluorine atom at the 2-position and the nitro group at the 5-position exert strong electron-withdrawing effects, which are critical in activating the nitrile group. The bromine atom at the 4-position further contributes to the overall electron deficiency of the ring. Understanding this electronic landscape is paramount for predicting and controlling the outcomes of chemical reactions involving this substrate.

Key Transformations of the Nitrile Group

The enhanced electrophilicity of the nitrile carbon in this compound makes it amenable to a range of chemical transformations. This section will explore the three primary reaction pathways: hydrolysis, reduction, and cycloaddition.

Hydrolysis: Conversion to Amides and Carboxylic Acids

The conversion of the nitrile group to a carboxylic acid via hydrolysis is a fundamental transformation in organic synthesis.[3] The rate of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. For benzonitriles, electron-withdrawing groups facilitate the hydration of the nitrile by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.[3][4][5]

Mechanism of Hydrolysis:

Hydrolysis can be catalyzed by either acid or base.[6]

-

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which further enhances the electrophilicity of the carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid.[6][7]

-

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming a hydroxy imine intermediate. Protonation and tautomerization then lead to the amide, which can be further hydrolyzed to the carboxylic acid under the reaction conditions.[6]

Given the electron-deficient nature of this compound, both acid- and base-catalyzed hydrolysis are expected to proceed readily.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound to 4-Bromo-2-fluoro-5-nitrobenzoic Acid

Objective: To convert the nitrile functionality into a carboxylic acid while preserving the other substituents on the aromatic ring.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl), concentrated

-

Diatomaceous earth

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add a solution of sodium hydroxide (3.0-5.0 eq) in water to the flask.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and filter through a pad of diatomaceous earth to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The carboxylic acid product will precipitate out of solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain 4-Bromo-2-fluoro-5-nitrobenzoic acid.

Causality Behind Experimental Choices:

-

The use of a strong base like NaOH is necessary to facilitate the nucleophilic attack on the highly electron-deficient nitrile carbon.

-

A co-solvent system of ethanol and water is employed to ensure the solubility of both the organic substrate and the inorganic base.

-

Refluxing the reaction provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.

-

Acidification of the reaction mixture after completion is crucial for protonating the carboxylate salt to yield the final carboxylic acid product.

Reduction: Synthesis of Amines

The reduction of nitriles to primary amines is another cornerstone transformation in organic synthesis.[7] However, the presence of a nitro group in the target molecule introduces a significant challenge: the potential for competitive reduction of the nitro group. Selective reduction of the nitrile in the presence of an aromatic nitro group is a non-trivial synthetic endeavor.[8][9]

Several reducing agents can be employed for nitrile reduction, including lithium aluminum hydride (LiAlH₄), borane complexes, and catalytic hydrogenation.[7][10] However, many of these reagents will also readily reduce the nitro group.

Strategies for Chemoselective Nitrile Reduction:

Achieving chemoselectivity requires careful selection of the reducing agent and reaction conditions.

-

Borane Reagents with Lewis Acid Activation: A combination of a borohydride reagent (e.g., sodium borohydride) with a Lewis acid (e.g., boron trifluoride etherate) can sometimes achieve selective reduction of the nitrile.[8] The Lewis acid is thought to coordinate to the nitrile nitrogen, activating it towards hydride attack.

-

Diisopropylaminoborane: This reagent, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a variety of nitriles. Reductions of benzonitriles with electron-withdrawing groups are generally faster and occur under milder conditions.[7][11]

-

Catalytic Hydrogenation with Specific Catalysts: While many standard hydrogenation catalysts (e.g., Pd/C) will reduce both the nitrile and the nitro group, certain specialized catalysts or reaction conditions may offer some selectivity. For instance, using platinum on carbon (Pt/C) under low hydrogen pressure has been reported to selectively reduce nitro groups while leaving nitriles intact, suggesting that the reverse selectivity might be achievable under different conditions, although this is less common.[12]

dot

Caption: Figure 1: Potential reduction pathways and reagent selectivity.

Experimental Protocol: Selective Reduction of this compound to 4-Bromo-2-fluoro-5-nitrobenzylamine

Objective: To selectively reduce the nitrile group to a primary amine without affecting the nitro group.

Materials:

-

This compound

-

Diisopropylaminoborane [BH₂N(iPr)₂]

-

Lithium borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), aqueous solution

-

Sodium Hydroxide (NaOH), aqueous solution

-

Diethyl ether

Procedure:

-

To a solution of diisopropylaminoborane (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of lithium borohydride (e.g., 0.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled reducing agent solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of aqueous HCl (e.g., 3 M) until the evolution of gas ceases.

-

Make the solution basic by the addition of aqueous NaOH (e.g., 6 M).

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-2-fluoro-5-nitrobenzylamine.

Causality Behind Experimental Choices:

-

Diisopropylaminoborane with a catalytic amount of LiBH₄ is chosen for its reported ability to selectively reduce nitriles, particularly those activated by electron-withdrawing groups, under mild conditions.[11]

-

Anhydrous conditions and an inert atmosphere are essential as borane reagents are sensitive to moisture and air.

-

The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature for optimal reactivity.

-

The acidic workup is necessary to hydrolyze the borane-amine complexes formed during the reaction.

-

The subsequent basic workup deprotonates the ammonium salt to liberate the free amine for extraction.

Cycloaddition Reactions: Formation of Heterocycles

The nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic rings. A particularly relevant transformation is the [3+2] cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles.

In the context of this compound, the electron-deficient nature of the nitrile group makes it a suitable partner for reaction with electron-rich dipoles. However, the nitrile can also be converted into a nitrile oxide, which can then react with various dipolarophiles.

Formation of a Nitrile Oxide and Subsequent Cycloaddition:

The synthesis of a nitrile oxide from the corresponding benzonitrile is not a direct transformation. Typically, an aldoxime is first formed, which is then oxidized. A more direct approach in this context would be to use this compound as the dipolarophile in a reaction with a pre-formed nitrile oxide.

dot

Caption: Figure 2: Workflow for [3+2] cycloaddition.

Theoretical Considerations for Cycloaddition:

The feasibility and regioselectivity of [3+2] cycloaddition reactions are often explained by frontier molecular orbital (FMO) theory. The reaction between a benzonitrile oxide and an electron-deficient benzonitrile would likely be a LUMO(dipole)-HOMO(dipolarophile) controlled reaction. The strong electron-withdrawing groups on this compound will lower the energy of its LUMO, making it a better dipolarophile for reaction with electron-rich nitrile oxides.

Experimental Protocol: [3+2] Cycloaddition with a Nitrile Oxide

Objective: To construct a 1,2,4-oxadiazole ring system using this compound as the dipolarophile.

Materials:

-

This compound

-

A suitable benzaldoxime (e.g., 4-methoxybenzaldoxime)

-

N-Chlorosuccinimide (NCS) or similar oxidant

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the benzaldoxime (1.0 eq) in the anhydrous solvent.

-

Add N-Chlorosuccinimide (1.0 eq) portion-wise to the solution, maintaining the temperature at or below room temperature. Stir for 1-2 hours to form the corresponding hydroximoyl chloride.

-

To this mixture, add this compound (1.0 eq).

-

Cool the reaction mixture to 0 °C and add triethylamine (1.1 eq) dropwise. The triethylamine will generate the nitrile oxide in situ, which will then react with the dipolarophile.

-

Allow the reaction to warm to room temperature and stir until TLC analysis shows the consumption of the starting materials.

-

Filter the reaction mixture to remove the triethylammonium hydrochloride salt.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

Causality Behind Experimental Choices:

-

The in situ generation of the nitrile oxide from the hydroximoyl chloride is a common and effective method that avoids the isolation of the potentially unstable nitrile oxide.

-

NCS is a mild and efficient chlorinating agent for the conversion of the aldoxime to the hydroximoyl chloride.

-

Triethylamine is a suitable base for the elimination of HCl to form the nitrile oxide, as it is non-nucleophilic and will not compete in the reaction.

-

The electron-deficient nature of the nitrile in this compound makes it an excellent dipolarophile for this reaction.

Summary of Reactivity and Synthetic Potential

The nitrile group in this compound is a highly activated and versatile functional group. The strong electron-withdrawing nature of the aromatic substituents renders the nitrile carbon highly electrophilic, facilitating a range of transformations that are often sluggish with electron-neutral or electron-rich benzonitriles.

Table 1: Summary of Nitrile Group Reactivity in this compound

| Reaction Type | Key Characteristics | Expected Outcome | Key Considerations |

| Hydrolysis | Accelerated by electron-withdrawing groups. | High yield of the corresponding carboxylic acid. | Requires strong acid or base catalysis. |

| Reduction | Chemoselectivity is a major challenge due to the presence of the nitro group. | Formation of the primary amine is possible with specific reagents. | Careful selection of reducing agent and conditions is critical to avoid nitro group reduction. |

| Cycloaddition | The nitrile acts as an excellent electron-deficient dipolarophile. | Efficient formation of heterocyclic products (e.g., 1,2,4-oxadiazoles). | Requires reaction with a suitable dipole, such as a nitrile oxide. |

The predictable and enhanced reactivity of the nitrile group in this molecule, coupled with the potential for further functionalization at the bromo and fluoro positions, makes this compound an exceptionally valuable tool for the construction of complex, polyfunctionalized aromatic compounds for applications in drug discovery and materials science.

References

-

Milner, D. J. (1985). Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups of Dinitrotetrachlorobenzenes. Synthetic Communications, 15(6), 479-483. [Link]

-

ResearchGate. (2025). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. [Link]

-

ChemRxiv. (n.d.). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. [Link]

-

Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

-